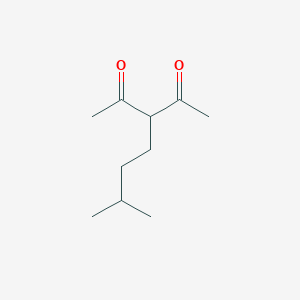
3-Isopentyl-2,4-pentanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Isopentyl-2,4-pentanedione, also known as diacetyl, is a yellow-green liquid with a strong buttery odor. It is commonly used as a flavoring agent in food products such as microwave popcorn, butter, and dairy products. However, it is also an important chemical in scientific research due to its unique properties and potential applications.
作用機序
The mechanism of action of 3-Isopentyl-2,4-pentanedione is not fully understood, but it is believed to act as a carbonyl compound by reacting with nucleophiles such as amino acids and proteins. This can lead to the modification of the structure and function of these biomolecules, which can have various physiological and biochemical effects.
生化学的および生理学的効果
Diacetyl has been shown to have various biochemical and physiological effects, including cytotoxicity, genotoxicity, and oxidative stress. It has been shown to induce apoptosis (programmed cell death) in various cell types, including lung cells. Additionally, 3-Isopentyl-2,4-pentanedione has been shown to induce DNA damage and mutations in bacterial and mammalian cells. These effects are thought to be due to the reactivity of 3-Isopentyl-2,4-pentanedione with nucleophiles in the cells.
実験室実験の利点と制限
The advantages of using 3-Isopentyl-2,4-pentanedione in lab experiments include its relatively low cost and availability, as well as its unique chemical properties. However, 3-Isopentyl-2,4-pentanedione has some limitations, including its potential toxicity and reactivity with other chemicals. Careful handling and proper safety precautions are necessary when working with 3-Isopentyl-2,4-pentanedione.
将来の方向性
There are many potential future directions for research on 3-Isopentyl-2,4-pentanedione. One area of interest is the development of new synthetic methods for 3-Isopentyl-2,4-pentanedione and related compounds. Additionally, further studies are needed to fully understand the mechanism of action and physiological effects of 3-Isopentyl-2,4-pentanedione. This could lead to the development of new drugs and therapies for various diseases. Finally, research on the sensory perception of 3-Isopentyl-2,4-pentanedione and related compounds could lead to new insights into the chemistry of flavor perception.
合成法
Diacetyl can be synthesized through the reaction of acetylacetone with isopentyl alcohol in the presence of a catalyst such as sodium ethoxide. This reaction results in the formation of 3-Isopentyl-2,4-pentanedione as the main product.
科学的研究の応用
Diacetyl has been widely used in scientific research as a model compound for studying the chemistry and biochemistry of carbonyl compounds. It has been used in the synthesis of various organic compounds and as a reagent in chemical reactions. Additionally, 3-Isopentyl-2,4-pentanedione has been used as a flavoring agent in studies on the sensory perception of food flavors.
特性
CAS番号 |
10225-31-7 |
|---|---|
製品名 |
3-Isopentyl-2,4-pentanedione |
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
3-(3-methylbutyl)pentane-2,4-dione |
InChI |
InChI=1S/C10H18O2/c1-7(2)5-6-10(8(3)11)9(4)12/h7,10H,5-6H2,1-4H3 |
InChIキー |
VHWDQUBHJZEUNV-UHFFFAOYSA-N |
SMILES |
CC(C)CCC(C(=O)C)C(=O)C |
正規SMILES |
CC(C)CCC(C(=O)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



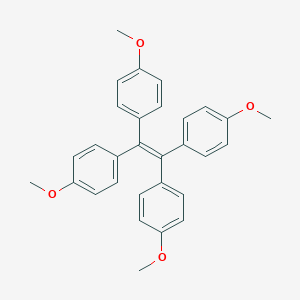
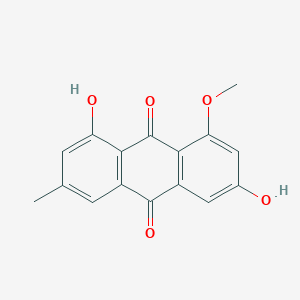
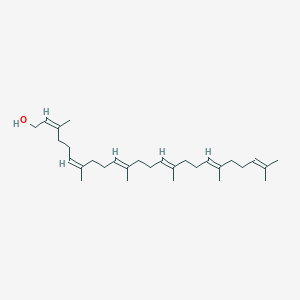
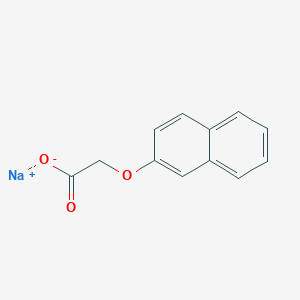
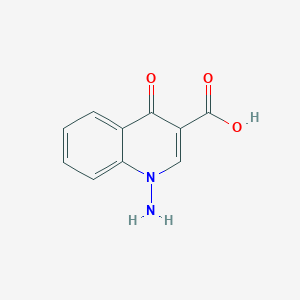
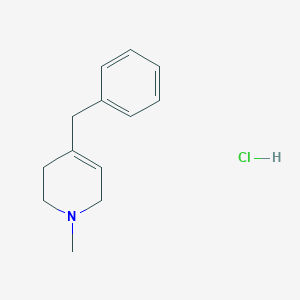
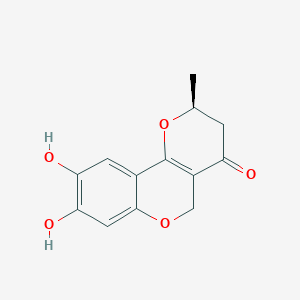
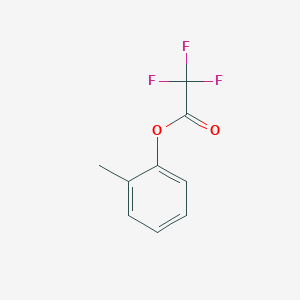
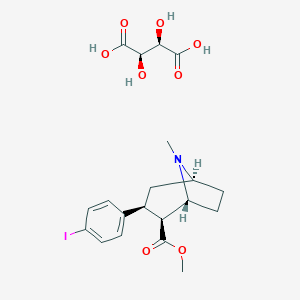
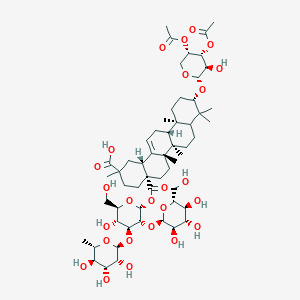
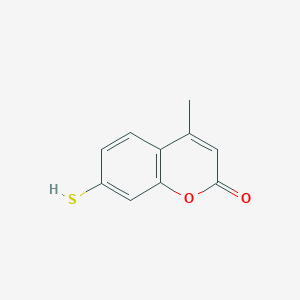
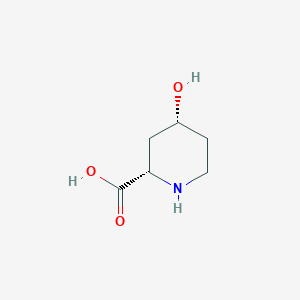

![(1S,4As,8aS)-4-[2-(furan-3-yl)ethyl]-1-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one](/img/structure/B161823.png)